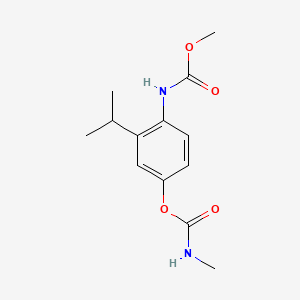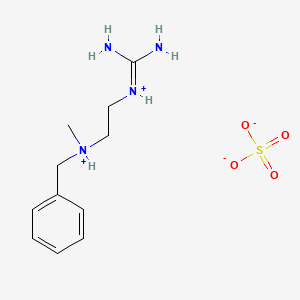
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate typically involves the reaction of N-methylbenzylamine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction is often facilitated by coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including this compound, often relies on scalable and efficient synthetic routes. One-pot synthesis methods, which combine multiple reaction steps into a single process, are favored for their efficiency and yield . These methods typically involve the use of N-chlorophthalimide, isocyanides, and amines to produce N-phthaloylguanidines, which are then converted to the desired guanidine compound .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted guanidines.
Applications De Recherche Scientifique
1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Guanidines, including this compound, have potential therapeutic applications due to their biological activity.
Mécanisme D'action
The mechanism of action of 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanethidine: An antihypertensive agent that acts by inhibiting the release of norepinephrine at nerve endings.
1-Ethylguanidine: Used in chemical synthesis studies and has similar reactivity to 1-(2-(N-Methylbenzylamino)ethyl)guanidine sulfate.
Uniqueness
This compound is unique due to its specific structure, which allows for selective interactions with biological targets. Its N-methylbenzylamino group provides additional stability and specificity in its interactions compared to other guanidines .
Propriétés
Numéro CAS |
14156-77-5 |
|---|---|
Formule moléculaire |
C11H20N4O4S |
Poids moléculaire |
304.37 g/mol |
Nom IUPAC |
benzyl-[2-(diaminomethylideneazaniumyl)ethyl]-methylazanium;sulfate |
InChI |
InChI=1S/C11H18N4.H2O4S/c1-15(8-7-14-11(12)13)9-10-5-3-2-4-6-10;1-5(2,3)4/h2-6H,7-9H2,1H3,(H4,12,13,14);(H2,1,2,3,4) |
Clé InChI |
YTCPORJXMTYTSU-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](CC[NH+]=C(N)N)CC1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


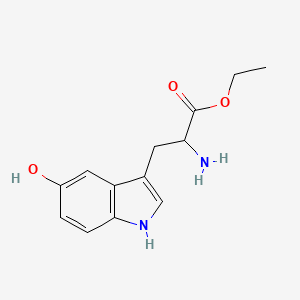
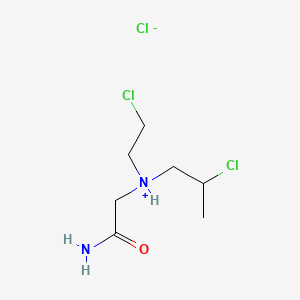
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)

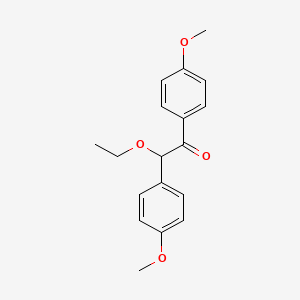
![4'-(Trifluoromethyl)[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13740837.png)
![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740846.png)

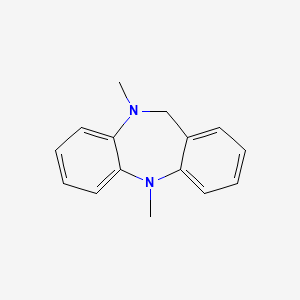

![N-Methyl-norgranatan-3-ol beta-diphenylacetyl ester [German]](/img/structure/B13740883.png)
